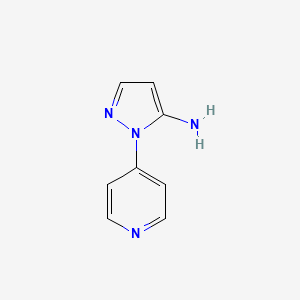
(シクロプロピルメチル)ヒドラジン塩酸塩
説明
(Cyclopropylmethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.
The exact mass of the compound (Cyclopropylmethyl)hydrazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Cyclopropylmethyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
私は、「(シクロプロピルメチル)ヒドラジン塩酸塩」の具体的な科学研究用途を見つけるための検索を行いました。しかし、それぞれの用途の詳細な情報は、検索結果では容易に得られませんでした。
作用機序
Target of Action
(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative . Hydrazine derivatives are known to interact with various targets in the body.
Mode of Action
Hydrazine derivatives are known to act as vasodilators . They relax arterial smooth muscle by inhibiting the accumulation of intracellular free calcium
Biochemical Pathways
Hydrazine derivatives have been used as key intermediates for different synthesis and modification purposes in proteomics research .
Pharmacokinetics
Hydralazine, a hydrazine derivative, is known to undergo polymorphic n-acetylation, with phenotypically slow acetylators having higher steady-state plasma concentrations and higher bioavailability of the drug in single-dose studies, compared with subjects who are fast acetylators .
Result of Action
Hydrazine derivatives are known to cause vasodilation, which can lower blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Cyclopropylmethyl)hydrazine hydrochloride. For instance, hydrazine is known to be unstable in plasma in vitro . Also, it’s worth noting that hydrazine can be released into the environment from its use as an aerospace fuel and from industrial sites that manufacture, process, or use it .
生化学分析
Biochemical Properties
(Cyclopropylmethyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazone derivatives, which are known for their biological activities, including anticancer properties . The nature of these interactions often involves the formation of hydrazone bonds, which can influence the activity of the target biomolecules.
Cellular Effects
(Cyclopropylmethyl)hydrazine hydrochloride affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazone derivatives, including (Cyclopropylmethyl)hydrazine hydrochloride, have been shown to induce programmed cell death pathways such as apoptosis and autophagy in cancer cells . This indicates its potential use in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of (Cyclopropylmethyl)hydrazine hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action . These interactions can result in the modulation of various biochemical pathways, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Cyclopropylmethyl)hydrazine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that hydrazone derivatives, including (Cyclopropylmethyl)hydrazine hydrochloride, can have long-term effects on cellular function, particularly in in vitro and in vivo studies . These effects may include sustained changes in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of (Cyclopropylmethyl)hydrazine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that hydrazone derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
(Cyclopropylmethyl)hydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for elucidating the compound’s biological effects.
Transport and Distribution
The transport and distribution of (Cyclopropylmethyl)hydrazine hydrochloride within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation, influencing its biological activity.
Subcellular Localization
(Cyclopropylmethyl)hydrazine hydrochloride’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its activity and interactions with other biomolecules.
特性
IUPAC Name |
cyclopropylmethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVKSHGNSRKWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-83-9 | |
| Record name | Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (cyclopropylmethyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


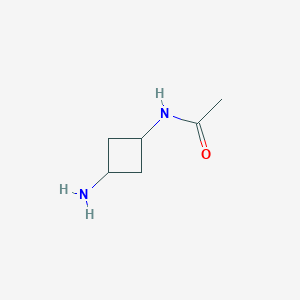
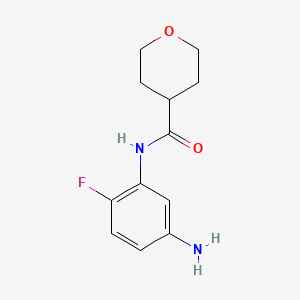
![[3-Bromo-5-methoxy-4-(3-methyl-benzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
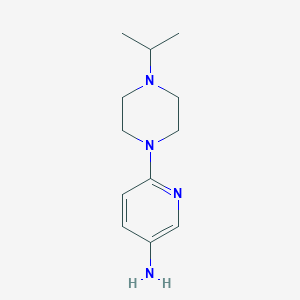
![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)

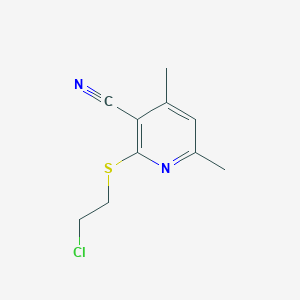
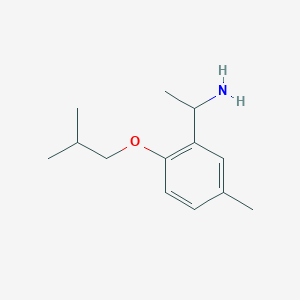

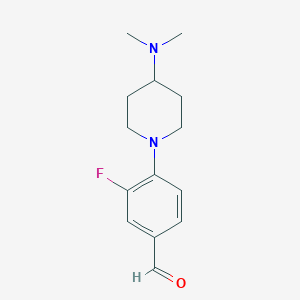
![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)
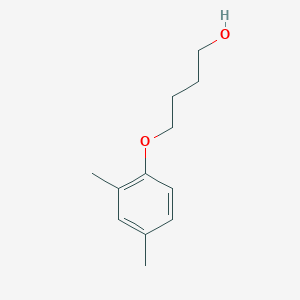
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)
